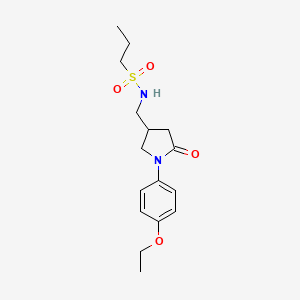

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide-containing compound featuring a 5-oxopyrrolidin core substituted with a 4-ethoxyphenyl group and a propane sulfonamide side chain. The ethoxyphenyl group enhances lipophilicity, which may influence membrane permeability, while the sulfonamide moiety is commonly associated with enzyme inhibition (e.g., carbonic anhydrases, proteases) .

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-9-23(20,21)17-11-13-10-16(19)18(12-13)14-5-7-15(8-6-14)22-4-2/h5-8,13,17H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWFXHLBUIGDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Start with the preparation of the 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl intermediate by reacting 4-ethoxybenzaldehyde with 2-pyrrolidone under acidic conditions.

Next, perform a nucleophilic substitution with propane-1-sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

Industrial Production Methods:

Industrial methods often employ catalytic processes and optimized reaction conditions to maximize yield and purity. Solvent systems and temperatures are meticulously controlled to enhance the synthesis's efficiency.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide exerts its effects is related to its interaction with specific molecular targets. The compound likely inhibits enzymes or receptors involved in particular biological pathways. Its molecular structure suggests potential binding to active sites, altering biochemical activities and leading to observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Molecular Features

Key Observations:

Core Structure Differences: The target compound and N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide (CAS 896316-85-1) share the 5-oxopyrrolidin core but differ in aromatic substituents. N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide (CAS 921060-78-8) replaces the pyrrolidinone with a tetrazole ring, introducing a nitrogen-rich heterocycle that could enhance hydrogen bonding or metal coordination .

Substituent Effects: The bromo-morpholin-pyrimidine substituent in the compound from adds steric bulk and electron-withdrawing effects, likely impacting binding affinity in enzyme targets .

Molecular Weight Trends :

Functional Implications

- Sulfonamide Moieties : All compounds feature sulfonamide groups, which are critical for interactions with biological targets (e.g., hydrogen bonding with enzymes). The propane sulfonamide chain in the target compound and CAS 896316-85-1 may confer similar binding modes.

- Aromatic Substituents :

- The 4-ethoxyphenyl group (target) provides moderate electron-donating effects, while the dihydrodioxin (CAS 896316-85-1) offers a fused oxygen-containing ring, possibly enhancing metabolic resistance .

- The pyrimidin-sulfonamide derivative () includes a bromine atom, which could facilitate halogen bonding in target interactions .

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a sulfonamide group, a pyrrolidinone ring, and an ethoxyphenyl moiety. The structural integrity is crucial for its biological activity, as it influences interactions with biological macromolecules.

The biological activity of sulfonamides, including this compound, primarily involves the inhibition of specific enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is essential in bacterial folate synthesis. This inhibition leads to antimicrobial effects. Additionally, the unique structure of this compound suggests potential interactions with various receptors and enzymes due to its ability to form hydrogen bonds and hydrophobic interactions.

Biological Activity Overview

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various biological assays:

- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. This compound was tested and showed promising results in inhibiting bacterial growth at low concentrations, comparable to established antibiotics.

- Anticancer Properties : Research indicates that compounds with sulfonamide groups can induce apoptosis in cancer cells. In vitro studies revealed that this compound could significantly reduce the viability of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : In vivo studies have shown that sulfonamide-based compounds can lower inflammation markers in animal models of inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.